

(2,4-Difluoro-3-methylphenyl)boronic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2,4-Difluoro-3-methylphenyl)boronic acid

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An In-Depth Technical Guide to **(2,4-Difluoro-3-methylphenyl)boronic acid**: Properties, Synthesis, and Applications

Introduction

(2,4-Difluoro-3-methylphenyl)boronic acid is a substituted arylboronic acid that serves as a pivotal building block in contemporary organic synthesis and medicinal chemistry. Its structural complexity, featuring a specific arrangement of two electron-withdrawing fluorine atoms and an electron-donating methyl group, offers chemists nuanced control over the electronic and steric properties of target molecules. The significance of fluorinated synthons in drug discovery is well-established; the strategic incorporation of fluorine atoms can enhance crucial pharmacological properties such as metabolic stability, binding affinity, and bioavailability.^[1]

This guide provides a comprehensive technical overview of **(2,4-Difluoro-3-methylphenyl)boronic acid** for researchers, medicinal chemists, and drug development professionals. It covers the compound's fundamental physicochemical properties, outlines a robust synthetic pathway, details its primary application in palladium-catalyzed cross-coupling reactions, and provides essential safety and handling protocols.

Part 1: Physicochemical Properties & Characterization

The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. These characteristics dictate its handling, reactivity, and analytical profile.

Property	Value	Source
CAS Number	1619980-13-0	[2]
Molecular Formula	C ₇ H ₇ BF ₂ O ₂	[3]
Molecular Weight	171.94 g/mol	[2][3]
Appearance	Typically an off-white to white solid	General Knowledge
Purity	≥98% (Commercial Grade for Lab Use)	[2]
InChI Key	UEVQAPSBQZFLML-UHFFFAOYSA-N	[2]

Solubility and Stability: Like most arylboronic acids, **(2,4-Difluoro-3-methylphenyl)boronic acid** is generally soluble in polar organic solvents such as tetrahydrofuran (THF), methanol, and dimethyl sulfoxide (DMSO). It exhibits limited solubility in nonpolar solvents and water. The compound is stable under normal laboratory conditions, though it is prone to dehydration to form its cyclic anhydride (a trimeric boroxine) upon heating or under vacuum. This process is typically reversible upon addition of water. For long-term storage, it should be kept in a cool, dry environment away from strong oxidizing agents.[4]

Expected Spectroscopic Signature

While specific spectra for this exact compound are not readily available in public databases, its structure allows for a confident prediction of its key spectroscopic features.

- ¹H NMR (in DMSO-d₆):
 - B(OH)₂: A broad singlet appearing around δ 8.0-8.5 ppm. This signal is exchangeable with D₂O.

- Aromatic Protons: Two signals in the aromatic region (δ 7.0-7.8 ppm). One proton will appear as a triplet or doublet of doublets due to coupling with the two adjacent fluorine atoms. The other proton will appear as a doublet of doublets, coupling to one fluorine and the other aromatic proton.
- CH₃: A singlet corresponding to the three methyl protons, expected around δ 2.1-2.4 ppm.
- ¹³C NMR (in DMSO-d₆):
 - Aromatic Carbons: Six distinct signals are expected. The carbons directly bonded to fluorine will show large one-bond C-F coupling constants ($^1J_{CF} \approx 240\text{-}260$ Hz) and will be significantly downfield. The carbon attached to the boronic acid group will be visible, though sometimes broadened. Other carbons will show smaller two- or three-bond C-F couplings.
 - CH₃ Carbon: A single peak in the aliphatic region (δ 15-25 ppm).
- ¹⁹F NMR (in DMSO-d₆):
 - Two distinct signals are expected for the two chemically non-equivalent fluorine atoms, likely appearing as complex multiplets due to F-F and F-H coupling.
- Mass Spectrometry (ESI-):
 - The expected molecular ion peak would be at $m/z = 171.04$ [M-H]⁻.

Part 2: Synthesis and Purification

The synthesis of arylboronic acids is a well-established transformation in organic chemistry, typically proceeding through an organometallic intermediate.

Retrosynthetic Analysis

The most direct synthetic route involves the formation of a carbon-boron bond, disconnecting the molecule to a corresponding aryl halide and a boron electrophile.



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Retrosynthetic approach for the target boronic acid.

Synthetic Protocol: Halogen-Metal Exchange Route

This protocol is based on established methods for synthesizing similar fluorinated arylboronic acids.^{[5][6]} The key transformation is a lithium-halogen exchange at low temperature, followed by quenching with an electrophilic boron source.

Materials:

- 1-Bromo-2,4-difluoro-3-methylbenzene
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
- Triisopropyl borate (B(OiPr)₃)
- Hydrochloric Acid (HCl), 1 M
- Ethyl Acetate
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with 1-bromo-2,4-difluoro-3-methylbenzene (1.0 eq). Anhydrous THF is added to dissolve the starting material.
- **Cooling:** The reaction vessel is cooled to -78 °C using a dry ice/acetone bath.

- Causality: This low temperature is critical to prevent side reactions and decomposition of the highly reactive aryllithium intermediate that will be formed.
- Lithiation: n-Butyllithium (1.1 eq) is added dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C. The mixture is stirred at -78 °C for 1 hour after the addition is complete.
 - Causality: The n-BuLi performs a halogen-metal exchange with the aryl bromide, generating the nucleophilic aryllithium species. A slight excess ensures full conversion of the starting material.
- Borylation: Triisopropyl borate (1.2 eq) is added dropwise, again maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour and then allowed to slowly warm to room temperature overnight.
 - Causality: The aryllithium attacks the electrophilic boron atom of the borate ester. Using a sterically hindered borate like triisopropyl borate helps prevent the formation of over-arylated borate complexes.
- Hydrolysis (Workup): The reaction is quenched by the slow addition of 1 M HCl. The mixture is stirred vigorously for 1-2 hours until two clear layers are observed.
 - Causality: The acidic workup hydrolyzes the borate ester to the desired boronic acid.
- Extraction and Isolation: The aqueous layer is separated and extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
- Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by slurry in hexanes to yield the pure **(2,4-Difluoro-3-methylphenyl)boronic acid**.

Part 3: Chemical Reactivity and Key Applications

The synthetic value of **(2,4-Difluoro-3-methylphenyl)boronic acid** is overwhelmingly derived from its participation in the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura Coupling Reaction

First reported by Akira Suzuki in 1979, this reaction has become one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl and substituted styrene structures.[7] Its advantages include mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-containing byproducts.[8]

Catalytic Cycle Mechanism: The reaction is catalyzed by a palladium(0) complex and proceeds through a well-understood catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This generic protocol describes the coupling of **(2,4-Difluoro-3-methylphenyl)boronic acid** with a representative aryl bromide.

Materials:

- **(2,4-Difluoro-3-methylphenyl)boronic acid** (1.2 eq)
- Aryl Bromide (1.0 eq)
- Palladium Catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 1-5 mol%)
- Base (e.g., K_2CO_3 , Na_2CO_3 , Cs_2CO_3 , 2-3 eq)
- Solvent (e.g., Toluene/Water, Dioxane/Water)

Step-by-Step Methodology:

- **Reagent Charging:** To a reaction vessel, add the aryl bromide (1.0 eq), **(2,4-Difluoro-3-methylphenyl)boronic acid** (1.2 eq), the base (2.0 eq), and the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 3 mol%).
 - **Causality:** A slight excess of the boronic acid is used to ensure complete consumption of the often more valuable aryl halide. The base is crucial for activating the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[9]

- Solvent Addition: Add the solvent system (e.g., a 4:1 mixture of dioxane and water).
 - Causality: A biphasic solvent system is common, with the organic solvent solubilizing the aryl halide and catalyst, and the aqueous phase dissolving the inorganic base and facilitating the formation of the active boronate.
- Degassing: Seal the vessel and degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes, or by using several freeze-pump-thaw cycles.
 - Causality: This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
- Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
- Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.

Applications in Drug Discovery

The incorporation of boronic acids into medicinal chemistry programs has surged, leading to several FDA-approved drugs.^{[10][11]} Boronic acids can act as transition-state analogs to inhibit serine proteases or form reversible covalent bonds with biological targets.^[12]

(2,4-Difluoro-3-methylphenyl)boronic acid is a valuable building block for constructing complex molecular scaffolds. The specific substitution pattern is not arbitrary:

- Fluorine Atoms: The two fluorine atoms act as strong electron-withdrawing groups, which can modulate the pK_a of the boronic acid and influence the electronics of the aromatic ring. In a drug candidate, they can block sites of metabolism and form favorable interactions (e.g., hydrogen bonds) with protein targets.^[1]

- **Methyl Group:** The methyl group provides steric bulk and can be used to probe specific pockets in a binding site, potentially improving selectivity and potency.

This reagent is therefore ideal for generating libraries of novel biaryl compounds for screening in oncology, inflammatory, and infectious disease programs, where such scaffolds are prevalent.^{[1][13]}

Part 4: Safety and Handling

As with all laboratory reagents, proper handling of **(2,4-Difluoro-3-methylphenyl)boronic acid** is essential. The following information is based on safety data for structurally related compounds.^{[4][14][15]}

Hazard Statement	Description
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Precautionary Statement	Description
P261	Avoid breathing dust.
P280	Wear protective gloves/eye protection/face protection.
P302 + P352	IF ON SKIN: Wash with plenty of soap and water.
P305 + P351 + P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Procedures:

- Work in a well-ventilated fume hood.
- Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.[16]
- Avoid inhalation of dust and direct contact with skin and eyes.

Storage:

- Store in a tightly sealed container in a cool, dry, and well-ventilated area.
- Keep away from incompatible materials such as strong oxidizing agents.[4]

Disposal:

- Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

(2,4-Difluoro-3-methylphenyl)boronic acid stands out as a highly versatile and valuable reagent for chemical synthesis. Its utility is anchored in its efficacy in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation. For professionals in drug discovery and materials science, the compound's unique trifunctional substitution pattern provides a sophisticated tool for introducing precisely tuned steric and electronic features into novel molecular architectures. A thorough understanding of its properties, synthesis, and safe handling is paramount to fully leveraging its synthetic potential.

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- To cite this document: BenchChem. [(2,4-Difluoro-3-methylphenyl)boronic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1471145#2-4-difluoro-3-methylphenyl-boronic-acid-chemical-properties>]

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